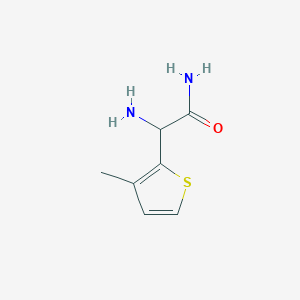

2-Amino-2-(3-methylthiophen-2-yl)acetamide

CAS No.:

Cat. No.: VC16249056

Molecular Formula: C7H10N2OS

Molecular Weight: 170.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10N2OS |

|---|---|

| Molecular Weight | 170.23 g/mol |

| IUPAC Name | 2-amino-2-(3-methylthiophen-2-yl)acetamide |

| Standard InChI | InChI=1S/C7H10N2OS/c1-4-2-3-11-6(4)5(8)7(9)10/h2-3,5H,8H2,1H3,(H2,9,10) |

| Standard InChI Key | QIENIEYASRFEBF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC=C1)C(C(=O)N)N |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 2-amino-N-(3-methylthiophen-2-yl)acetamide, reflecting its acetamide moiety bonded to the nitrogen atom of a 3-methyl-substituted thiophene ring . Its molecular formula, C₇H₁₀N₂OS, corresponds to a molecular weight of 170.23 g/mol . The structure integrates a thiophene heterocycle, a methyl group at the 3-position, and a primary amine-linked acetamide side chain.

Stereoelectronic Properties

Key computed physicochemical properties include:

The moderate lipophilicity (XLogP3 = 0.6) suggests balanced solubility in polar and nonpolar media, while the polar surface area indicates potential for intermolecular interactions .

Spectroscopic Identifiers

-

3D Conformer: PubChem provides a dynamic 3D model illustrating bond angles and torsional flexibility .

Synthesis and Reactivity

Proposed Synthetic Pathways

While no direct synthesis protocols are documented for this specific compound, analogous N-acylation reactions provide a plausible route. For example, 2-(thiophen-2-yl)acetamide derivatives are typically synthesized via:

-

Carboxylic Acid Activation: Conversion of 2-(3-methylthiophen-2-yl)acetic acid to its acyl chloride using thionyl chloride (SOCl₂) .

-

Amide Coupling: Reaction of the acyl chloride with a protected amine (e.g., tert-butyl carbamate) followed by deprotection to yield the primary amine .

Stability and Reactivity

The compound’s two rotatable bonds and hydrogen-bonding capacity suggest conformational flexibility and susceptibility to nucleophilic attack at the carbonyl group. The thiophene ring may undergo electrophilic substitution, particularly at the 5-position, due to the electron-donating methyl group .

Computational and Experimental Insights

Density Functional Theory (DFT) Predictions

Though DFT data for this exact compound are unavailable, studies on structurally similar N-(thiophen-2-yl)acetamides reveal:

-

Frontier Molecular Orbitals: The highest occupied molecular orbital (HOMO) localizes on the thiophene ring, while the lowest unoccupied orbital (LUMO) resides on the acetamide group, indicating charge-transfer potential .

-

Fukui Reactivity Indices: The thiophene sulfur and carbonyl oxygen atoms exhibit high electrophilicity, favoring interactions with biological nucleophiles .

Spectroscopic Characterization

Hypothetical spectral signatures, inferred from analogs , include:

-

FT-IR: N-H stretch (~3300 cm⁻¹), C=O stretch (~1680 cm⁻¹), and thiophene ring vibrations (~700 cm⁻¹).

-

¹H NMR: Methyl protons (δ 2.3 ppm), thiophene protons (δ 6.8–7.1 ppm), and amine protons (δ 5.2 ppm).

Challenges and Future Directions

-

Synthesis Optimization: Developing scalable, high-yield routes using green chemistry principles.

-

Biological Screening: Evaluating in vitro antimicrobial, anticancer, and anti-inflammatory activities.

-

Crystallography: Resolving single-crystal structures to validate computational models.

-

Structure-Activity Relationships: Modifying the methyl group or acetamide chain to enhance potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume